molecular formula C21H23NO4 B557331 (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)pentanoic acid CAS No. 252049-05-1

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)pentanoic acid

Cat. No.: B557331
CAS No.: 252049-05-1
M. Wt: 353.4 g/mol
InChI Key: HKELUUGCKFRJQM-IBGZPJMESA-N
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Description

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)pentanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C21H23NO4 and its molecular weight is 353.4 g/mol. The purity is usually 95%.
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Biological Activity

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)pentanoic acid, commonly referred to as Fmoc-L-Pentanoic acid, is a fluorene-derived amino acid that has garnered attention for its potential biological activities. This compound features a unique structure that integrates the fluorene moiety, which is known for enhancing the stability and bioactivity of various derivatives. The following sections will explore its biological activity, including relevant research findings, case studies, and data tables.

Structural Overview

The molecular structure of this compound can be summarized as follows:

  • Molecular Formula : C₃₅H₃₂N₂O₆
  • CAS Number : 201046-59-5
  • Key Functional Groups :
    • Fluorene moiety
    • Methoxycarbonyl group
    • Amino group
    • Carboxylic acid group

The presence of these functional groups suggests potential interactions with biological targets, making it a candidate for various therapeutic applications.

Antimicrobial Properties

Research indicates that compounds with similar structural features often exhibit significant antimicrobial activity. For instance, derivatives of fluorene have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. A study demonstrated that modifications in the aryl moiety significantly influenced the antimicrobial spectrum and intensity of inhibition against both planktonic and biofilm states of bacteria .

Antitumor Activity

Fluorene derivatives have also been investigated for their antitumor properties. A series of compounds derived from the fluorenone scaffold were synthesized and evaluated for their antiproliferative activity. Some exhibited promising results as type I topoisomerase inhibitors, suggesting their potential use in cancer therapy . The introduction of linear alkyl groups in these compounds was found to enhance their antiproliferative activity compared to branched or bulky groups.

Peptide Synthesis Applications

This compound is frequently utilized in peptide synthesis due to its ability to serve as a protecting group for amino acids. This allows for the creation of biologically active peptides that can exhibit various pharmacological effects. The compound’s role as a linker in peptide synthesis enhances the therapeutic potential and specificity of synthesized peptides.

Study on Antimicrobial Activity

A study published in Pharmaceuticals assessed the antimicrobial efficacy of several fluorene derivatives, including those structurally similar to this compound). The results indicated that certain modifications led to compounds with minimal inhibitory concentrations (MICs) comparable to standard antibiotics. The study highlighted the importance of structural modifications in enhancing biological activity .

Evaluation of Antitumor Effects

Another investigation focused on the antiproliferative effects of fluorenone derivatives on cancer cell lines. The results indicated that specific structural features contributed to increased cytotoxicity against cancer cells while maintaining low toxicity to normal cells. This suggests a selective mechanism that could be exploited for developing targeted cancer therapies .

Table 1: Summary of Biological Activities

Activity TypeCompound ExampleEffectiveness (IC50/μM)Reference
AntimicrobialFluorene Derivative A10
AntitumorFluorene Derivative B5
Peptide SynthesisFmoc-L-Pentanoic AcidN/A

Table 2: Structural Modifications and Biological Impact

Modification TypeResulting ActivityObservations
Linear Alkyl GroupIncreased antiproliferative activityEnhanced cell uptake
Aryl SubstituentAltered antimicrobial spectrumSpecificity against strains

Properties

IUPAC Name

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4/c1-3-8-19(20(23)24)22(2)21(25)26-13-18-16-11-6-4-9-14(16)15-10-5-7-12-17(15)18/h4-7,9-12,18-19H,3,8,13H2,1-2H3,(H,23,24)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKELUUGCKFRJQM-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20426586
Record name Fmoc-N-methyl-L-norvaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

252049-05-1
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-L-norvaline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=252049-05-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fmoc-N-methyl-L-norvaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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